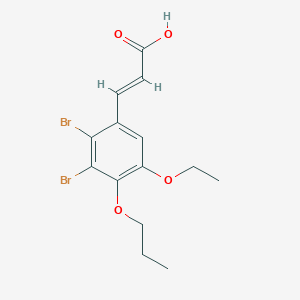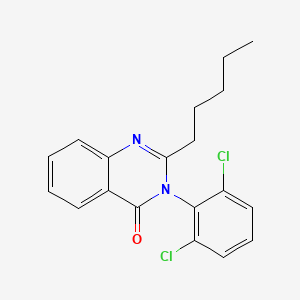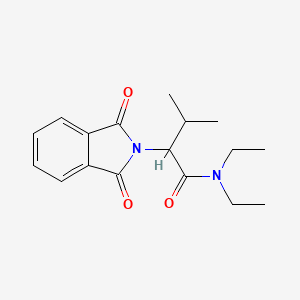![molecular formula C18H24N6 B10873674 3-(4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine](/img/structure/B10873674.png)
3-(4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine is a synthetic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine involves multiple steps. The starting materials typically include pyridine derivatives and various reagents to introduce the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or triethylamine. The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and the downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 3-(4-imino-5,6-dimethyl-7-(pyridin-3-yl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine exhibits unique structural features that enhance its binding affinity and selectivity for specific enzyme targets. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C18H24N6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(4-imino-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H24N6/c1-13-14(2)24(15-7-5-8-20-11-15)18-16(13)17(19)23(12-21-18)10-6-9-22(3)4/h5,7-8,11-12,19H,6,9-10H2,1-4H3 |
InChI Key |
ZFMHFTHKZPKVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CCCN(C)C)C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10873595.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873600.png)


![11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873620.png)
![Methyl 4-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)amino]benzoate](/img/structure/B10873621.png)
![6-hexanoyl-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873628.png)
![18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile](/img/structure/B10873641.png)
![2-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10873643.png)
![Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10873648.png)
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B10873654.png)

![2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873659.png)
